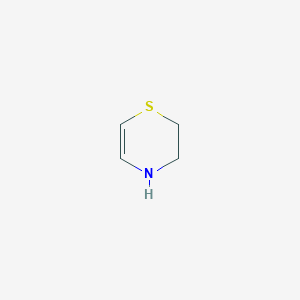

3,4-dihydro-2H-1,4-thiazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7NS |

|---|---|

Molecular Weight |

101.17 g/mol |

IUPAC Name |

3,4-dihydro-2H-1,4-thiazine |

InChI |

InChI=1S/C4H7NS/c1-3-6-4-2-5-1/h1,3,5H,2,4H2 |

InChI Key |

NARLFVSETWHKRP-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC=CN1 |

Origin of Product |

United States |

Foundational & Exploratory

The 3,4-Dihydro-2H-1,4-thiazine Scaffold: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

The 1,4-thiazine heterocyclic system represents a cornerstone in medicinal chemistry and materials science. Specifically, the 3,4-dihydro-2H-1,4-thiazine core—a six-membered ring containing nitrogen and sulfur atoms separated by two carbon atoms, with a specific saturation profile—serves as a critical intermediate and active pharmacophore. This whitepaper provides an in-depth technical analysis of the structural properties, modern synthetic methodologies, and biological applications of 3,4-dihydro-2H-1,4-thiazine derivatives. Designed for drug development professionals and synthetic chemists, this guide synthesizes empirical data with mechanistic causality to optimize both bench-level synthesis and downstream pharmacological targeting.

Structural Elucidation & Electronic Properties

Tautomerism and Isomerization

The 1,4-thiazine system can theoretically exist in three tautomeric forms: 1H, 2H, and 4H. However, structural investigations and spectroscopic data reveal that the majority of N4-unsubstituted 1,4-thiazines predominantly exist as the 2H tautomer [1].

-

Causality in Analytical Validation: When analyzing these compounds via Infrared (IR) spectroscopy, the definitive absence of N–H stretching vibrations (typically found around 3300–3500 cm⁻¹) provides compelling evidence against the 1H and 4H forms. Instead, sharp absorption bands between 1550 and 1640 cm⁻¹ validate the presence of C=N and C=C double bonds characteristic of the 3,4-dihydro-2H conformation.

Electronic Structure and Reactivity

The electronic architecture of the 3,4-dihydro-2H-1,4-thiazine ring is dictated by the electron-donating nature of the sulfur atom and the electronegativity of the nitrogen atom. This creates a highly polarized scaffold. Quantum chemical calculations (such as Density Functional Theory, DFT) show that the Highest Occupied Molecular Orbital (HOMO) is largely localized around the sulfur atom, making these derivatives highly effective as antioxidants and metal-chelating agents (e.g., 3,4-DHTCA) [2].

Synthetic Methodologies: The [3+3] Annulation Paradigm

Historically, the construction of 1,4-thiazines relied heavily on transition-metal catalysis, such as Rhodium-catalyzed [3+3] cycloadditions of thiiranes with 1-sulfonyl-1,2,3-triazoles [3]. While effective, these methods introduce challenges related to heavy metal toxicity and complex ligand design, which are undesirable in early-stage drug development.

Modern synthetic routes have pivoted toward catalyst-free, metal-free [3+3] annulations . A highly regioselective and stereospecific approach utilizes pyridinium 1,4-zwitterionic thiolates and 2-bromoacetanilide [4].

Metal-free [3+3] annulation workflow for 3,4-dihydro-2H-1,4-thiazine synthesis.

Experimental Protocol: Metal-Free Synthesis Workflow

To ensure high yield and enantiomeric retention, the following self-validating protocol is recommended for the synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines.

Step 1: Reagent Preparation & Stoichiometry

-

Action: Combine pyridinium 1,4-zwitterionic thiolate (1.0 mmol) and 2-bromoacetanilide (2.0 mmol) in a flame-dried round-bottom flask.

-

Causality: The 1:2 stoichiometric ratio is critical. The excess 2-bromoacetanilide compensates for potential side-reactions and drives the bimolecular collision rate, ensuring complete consumption of the thiolate.

Step 2: Solvent and Base Addition

-

Action: Dissolve the mixture in anhydrous Acetonitrile (CH₃CN, 10 mL) and add Sodium Hydroxide (NaOH, 2.0 mmol). Purge the system with Nitrogen (N₂) gas for 5 minutes.

-

Causality: NaOH provides the precise pKa required to fully deprotonate the zwitterionic thiolate, maximizing its nucleophilicity. The N₂ atmosphere is non-negotiable; ambient oxygen will cause premature oxidative dimerization of the thiolate into inert disulfides, drastically reducing the final yield.

Step 3: Reaction Execution & TLC Validation

-

Action: Stir the reaction mixture at room temperature (25°C) for 3–5 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

-

Self-Validation: The disappearance of the highly UV-active 2-bromoacetanilide spot validates the complete consumption of the electrophile. If the intermediate spot persists, the cyclization is incomplete; add an additional 0.1 eq of NaOH to drive the elimination of the leaving group.

Step 4: Purification

-

Action: Quench with distilled water, extract with dichloromethane (3 x 15 mL), dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

Pharmacological Significance & Biological Pathways

The 3,4-dihydro-2H-1,4-thiazine scaffold is not merely a structural curiosity; it is a potent biological modulator. A prime example is found in Macrophilones , a class of marine natural products isolated from the hydroid Macrorhynchia philippina [5].

Macrophilones possess a fused pyrroloiminoquinone-thiazine architecture. The incorporation of the 3,4-dihydro-2H-1,4-thiazine ring allows these molecules to act as potent inhibitors of the ERK (Extracellular Signal-Regulated Kinase) cascade and the SUMOylation pathway.

-

Mechanistic Causality: The unique redox potential of the thiazine-iminoquinone system allows it to covalently or allosterically interact with the active sites of SUMO-conjugating enzymes (like Ubc9). By arresting the post-translational attachment of SUMO proteins, Macrophilones disrupt the regulatory feedback loops required for downstream ERK1/2 phosphorylation, effectively halting cancer cell proliferation.

Macrophilone-mediated inhibition of the ERK signaling and SUMOylation cascades.

Physicochemical Profiling & Quantitative Data

Understanding the physicochemical properties of 3,4-dihydro-2H-1,4-thiazine derivatives is essential for predicting their pharmacokinetic behavior (ADME) during drug development. Below is a quantitative summary of key derivatives [6][7].

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Lipophilicity) | TPSA (Ų) | Key Pharmacological Role |

| (3S)-2,2-Dimethyl-3,4-dihydro-2H-1,4-thiazine-3,6-dicarboxylic acid | C₈H₁₁NO₄S | 217.24 | 0.8 | 112.0 | Metal chelator, Antioxidant |

| 5-Acetyl-2,3-dihydro-1,4-thiazine | C₆H₉NOS | 143.21 | 0.7 | 54.4 | Flavoring agent, Precursor |

| Macrophilone C (Thiazine Analogue) | C₁₄H₁₁N₃O₂S | ~285.32 | ~1.5 | >80.0 | ERK Cascade / SUMOylation Inhibitor |

| 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid | C₁₁H₁₀FNO₂S | 239.27 | ~1.2 | ~75.0 | Halogenated building block |

Table 1: Physicochemical properties and biological roles of representative 3,4-dihydro-2H-1,4-thiazine derivatives. Data aggregated from PubChem computational models.

References

-

Title: 1,4-Thiazine Systems: Synthesis and Tautomerism. Source: Thieme Connect URL: [Link]

-

Title: (3S)-2,2-Dimethyl-3,4-dihydro-2H-1,4-thiazine-3,6-dicarboxylic acid (CID 44472878). Source: National Center for Biotechnology Information (PubChem) URL: [Link]

-

Title: Straightforward regioselective construction of 3,4-dihydro-2H-1,4-thiazine by rhodium catalysed [3+3] cycloaddition of thiirane with 1-sulfonyl-1,2,3-triazole. Source: Royal Society of Chemistry (RSC) URL: [Link]

-

Title: Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3+3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. Source: ResearchGate URL: [Link]

-

Title: Macrophilones from the Marine Hydroid Macrorhynchia philippina Can Inhibit ERK Cascade Signaling. Source: NIH PubMed Central (PMC) URL: [Link]

-

Title: 5-Acetyl-2,3-dihydro-1,4-thiazine (CID 526853). Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Structural and Computational Profiling of 3,4-Dihydro-2H-1,4-Thiazine Scaffolds: A Pharmacophore Modeling Whitepaper

Executive Summary

The 3,4-dihydro-2H-1,4-thiazine scaffold represents a privileged heterocyclic motif in modern medicinal chemistry. Characterized by a six-membered ring containing sulfur and nitrogen at the 1 and 4 positions, this scaffold—and its oxidized 1,1-dioxide derivatives—exhibits a profound ability to modulate diverse biological targets, ranging from hypoxia-inducible factor 1 (HIF-1) in oncology to reactive oxygen species (ROS) in neurodegenerative diseases[1][2]. As a Senior Application Scientist, I have observed that successful drug development utilizing this scaffold relies not merely on empirical screening, but on rigorous, causality-driven pharmacophore modeling. This guide delineates the electronic fundamentals, biological applications, and a self-validating computational protocol for extracting the 3D spatial features of the 1,4-thiazine pharmacophore.

Electronic Topology and Stereochemical Causality

To model a pharmacophore accurately, one must first understand the causality behind the molecule's interactions. The 1,4-thiazine ring is non-planar, typically adopting a boat or half-chair conformation. This puckering is critical because it projects substituents into distinct axial and equatorial vectors, directly influencing the 3D spatial alignment required for supramolecular interactions with target active sites.

Electronically, the scaffold is highly distinct. Frontier Molecular Orbital (FMO) calculations reveal that the Highest Occupied Molecular Orbital (HOMO) energy of 1,4-thiazine is approximately -7.18 eV, while the Lowest Unoccupied Molecular Orbital (LUMO) energy is -0.13 eV[3]. This exceptionally wide HOMO-LUMO gap dictates the scaffold's redox stability and its behavior as an electron sink. In pharmacophore terms:

-

The Sulfur Atom: Acts as a soft, highly polarizable hydrogen-bond acceptor (HBA). When oxidized to a 1,1-dioxide, it provides two rigid, highly electronegative vectors for hydrogen bonding.

-

The Nitrogen Atom: Depending on its substitution state, it can act as a hydrogen-bond donor (HBD) or acceptor, serving as the primary anchor point for target kinase or receptor hinges.

Biological Case Studies: Extracting the Pharmacophore

Oncology: HIF-1 Pathway Disruption

Marine natural products, specifically adociaquinones A and B, possess a 3,4-dihydro-2H-1,4-thiazine-1,1-dioxide moiety fused to a quinone backbone. This specific moiety has been identified as an essential pharmacophore for the highly selective inhibition of chemical hypoxia-induced HIF-1 activation[1][4]. Mechanistically, these compounds act as protonophores that uncouple mitochondrial respiration, thereby suppressing the mitochondrial ROS production necessary for HIF-1α stabilization[1].

Mechanism of HIF-1 inhibition by 3,4-dihydro-2H-1,4-thiazine uncouplers.

Neuroprotection: Cyclic Ketimines

In the central nervous system, 3,4-dihydro-2H-1,4-thiazine-5-carboxylic acid (aminoethylcysteine ketimine, AECK) and its decarboxylated dimer (AECK-DD) function as potent ROS scavengers and stimulators of cellular autophagy[2][5]. The cyclic ketimine pharmacophore acts as a structural mimic of lanthionine ketenamine, providing robust neuroprotection in pre-clinical models of Alzheimer's disease[2].

Quantitative Structure-Activity Relationship (QSAR) Data

To translate these biological effects into a computational model, we must anchor our feature extraction to quantitative binding data. The table below summarizes the critical activity metrics used to weight the pharmacophore features.

| Compound | Biological Target / Assay | IC₅₀ (μM) | Primary Pharmacophore Feature Contributor |

| Adociaquinone A | HIF-1 Activation (T47D cells) | 0.2 | 1,1-dioxide moiety (Strong HBA) |

| Adociaquinone B | HIF-1 Activation (T47D cells) | 0.2 | 1,1-dioxide moiety (Strong HBA) |

| Xestoquinone | HIF-1 Activation (T47D cells) | 4.2 | Lacks 1,4-thiazine ring (Control / Weak HBA) |

| AECK-DD | ROS Scavenging (U937 cells) | 4.0 - 100.0 | Cyclic ketimine (Electron sink / Hydrophobic) |

Self-Validating Protocol: Pharmacophore Generation & Virtual Screening

To ensure scientific integrity, a pharmacophore model cannot be built on subjective visual inspection. The following protocol is a self-validating closed-loop system . It utilizes an automated decoy-driven feedback mechanism to iteratively adjust feature tolerances, ensuring the model identifies true actives while mathematically penalizing false positives.

Phase 1: Conformational Ensembling

Causality: Molecules are dynamic. Relying on a single 2D-to-3D conversion ignores the bioactive conformation.

-

Input Generation: Import the active 1,4-thiazine derivatives (IC₅₀ < 1.0 μM) and inactive decoys into the conformational generator (e.g., OMEGA).

-

Energy Window Restriction: Set the strain energy limit to 20 kcal/mol above the global minimum. Why? This prevents the inclusion of artifactual, high-energy states that dilute the model's predictive power.

-

RMSD Clustering: Cluster generated conformers at an RMSD threshold of 0.8 Å to ensure diverse spatial coverage without computational redundancy.

Phase 2: Feature Extraction and Excluded Volumes

-

Chemical Feature Mapping: Assign Hydrogen Bond Acceptor (HBA) spheres to the 1,1-dioxide oxygens and Hydrogen Bond Donor (HBD) spheres to the secondary amines of the thiazine ring.

-

Radius Optimization: Initialize feature radii at 1.5 Å.

-

Excluded Volume Generation: Generate excluded volume spheres (radius 1.2 Å) around the consensus alignment of the highly active compounds. Why? This maps the steric boundaries of the receptor pocket, ensuring that larger, inactive molecules are sterically penalized and rejected by the model.

Phase 3: The Self-Validating Feedback Loop (ROC Analysis)

-

Decoy Screening: Screen a library of 1,000 structurally similar but biologically inactive decoys against the generated model.

-

ROC AUC Calculation: Calculate the Area Under the Receiver Operating Characteristic Curve (ROC AUC).

-

Automated Refinement:

-

If AUC < 0.85: The system automatically triggers a reduction in feature radii by 0.1 Å and increases the penalty for excluded volume clashes. The decoy set is re-screened.

-

If AUC ≥ 0.85: The model is validated and locked for prospective virtual screening. This eliminates human confirmation bias.

-

Workflow for self-validating ligand-based pharmacophore modeling.

Conclusion

The 3,4-dihydro-2H-1,4-thiazine scaffold is a highly versatile pharmacophore whose biological efficacy is deeply rooted in its unique stereochemical puckering and wide HOMO-LUMO gap. By employing a self-validating, decoy-driven computational protocol, researchers can accurately capture the essential HBA and HBD vectors of this scaffold, enabling the highly selective virtual screening of novel HIF-1 inhibitors and neuroprotective agents.

References

-

A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012 Source: MDPI URL:[Link]

-

Structures and Mechanisms of Antitumor Agents - Xestoquinones Uncouple Cellular Respiration and Disrupt HIF Signaling in Human Breast Tumor Cells Source: National Institutes of Health (NIH / PMC) URL:[Link]

-

Medicinal Chemistry of Lanthionine Ketenamine Analogues. Development of New Small Molecule Treatments for Neurodegenerative Diseases Source: ProQuest URL:[Link]

-

An Overview of Sulfur-Containing Compounds Originating from Natural Metabolites: Lanthionine Ketimine and its Analogues Source: National Institutes of Health (NIH / PMC) URL:[Link]

-

Electronic Features and Pharmacological Potentials of Substituted Thiazines Source: Nano Bio Letters URL:[Link]

Sources

- 1. Structures and Mechanisms of Antitumor Agents - Xestoquinones Uncouple Cellular Respiration and Disrupt HIF Signaling in Human Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Sulfur-Containing Compounds Originating from Natural Metabolites: Lanthionine Ketimine and its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012 [mdpi.com]

- 5. Medicinal Chemistry of Lanthionine Ketenamine Analogues. Development of New Small Molecule Treatments for Neurodegenerative Diseases - ProQuest [proquest.com]

The Architecture of Dihydro-1,4-Thiazine Heterocycles: An In-Depth Technical Guide on Discovery, Synthesis, and Pharmacology

Executive Summary

The dihydro-1,4-thiazine ring is a privileged heterocyclic scaffold characterized by a six-membered ring containing a nitrogen and a sulfur atom at para positions, with partial saturation. Historically recognized as the structural backbone of the cephalosporin antibiotic class (the fused cephem nucleus), the pharmacological landscape of 1,4-thiazines has recently experienced a paradigm shift. The discovery of novel, unfused marine alkaloids—such as the aplithianines—has expanded the utility of this pharmacophore from classical antibacterial agents to highly selective protein kinase inhibitors. This whitepaper provides an authoritative, E-E-A-T-aligned guide to the historical evolution, structural biology, and self-validating experimental methodologies surrounding dihydro-1,4-thiazine heterocycles.

Historical Evolution: From Fused Nuclei to Unfused Scaffolds

The Cephalosporin Era (1948–Present)

The clinical significance of the 1,4-thiazine ring was established with the discovery of cephalosporins. In 1948, Giuseppe Brotzu isolated the first compounds of the cephem group from the fungus Cephalosporium acremonium[1]. The core architecture of these antibiotics—the cephem nucleus—consists of a four-membered β-lactam ring fused to a six-membered dihydro-1,4-thiazine ring[2]. The delocalization of the nitrogen's lone electron pair into the

Modern Discoveries: Unfused Marine Alkaloids (2020s)

For decades, the dihydro-1,4-thiazine moiety was almost exclusively found fused to other ring systems, with the sulfur atom frequently oxidized to a sulfone or sulfoxide[3]. This changed with the bioassay-guided isolation of Aplithianines A and B from the New Zealand marine ascidian Aplidium sp.[4]. These compounds represent the first natural products bearing an unfused, unoxidized dihydro-1,4-thiazine moiety[4]. This discovery proved that nature utilizes the unfused 1,4-thiazine core as a rare biosynthetic building block capable of potent, selective biological signaling[3].

Structural Biology & Pharmacological Mechanisms

The structural flexibility of the dihydro-1,4-thiazine ring allows it to engage in unique binding interactions within complex protein pockets.

In the case of Aplithianines A and B, these compounds act as ATP-competitive inhibitors of the serine/threonine kinase J-PKAc

Table 1: Key Pharmacological Profiles of Dihydro-1,4-Thiazine Derivatives

| Compound Class | Structural Context | Primary Biological Target | Mechanism of Action |

| Cephalosporins | Fused (Cephem nucleus) | Penicillin-Binding Proteins (PBPs) | Irreversible acylation of nucleophilic serine via β-lactam ring opening[1]. |

| Aplithianines A/B | Unfused, Unoxidized | J-PKAc | ATP-competitive inhibition; hydrophobic stabilization via the thiazine ring[3]. |

| Benzo-1,4-thiazines | Fused (Benzene ring) | Various (Bacterial/Fungal/Tumor) | Disruption of cellular respiration and oxidative stress pathways[6]. |

| Xylazine | 1,3-Thiazine (Isostere) | Agonism mimicking the 2-imidazoline privileged scaffold[7]. |

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the causality behind critical experimental choices and include built-in validation mechanisms.

Protocol 1: Bioassay-Guided Isolation of Unfused Dihydro-1,4-Thiazines

The isolation of unfused thiazines from marine sources is notoriously difficult due to signal masking and the chemical instability of the unoxidized sulfur atom.

Step-by-Step Methodology:

-

Extraction: Grind wet marine animal material (Aplidium sp.) and process using standard aqueous and organic solvent partitioning[4].

-

C8 Solid-Phase Extraction (SPE): Load the organic extract onto a C8 SPE cartridge and elute with a methanol/water gradient[4].

-

Causality: A C8 matrix is deliberately chosen over a highly retentive C18 matrix. The moderate hydrophobicity of C8 prevents the irreversible adsorption of the nitrogenous thiazine heterocycles while effectively desalting the extract and removing highly lipophilic marine fats.

-

-

Primary Fractionation: Subject the eluate to preparative HPLC.

-

Causality: Prefractionation is an absolute requirement. Without it, the crude extract appears entirely inactive in primary kinase screens because competing, highly abundant inactive metabolites mask the biological signal of the trace aplithianines[4].

-

-

Validation (Self-Validating System): Confirm the unfused nature of the dihydro-1,4-thiazine ring using 2D NMR (COSY and HMBC). The protocol is validated only if the specific diagnostic shifts in Table 2 are observed, proving the sulfur remains unoxidized and the ring is unfused[4].

Table 2: Diagnostic NMR Chemical Shifts for Unfused Dihydro-1,4-Thiazine Validation

Data derived from Aplithianine A structural elucidation in DMSO-

| Position | Proton ( | Carbon ( | Key HMBC Correlations (Validation Marker) |

| C-2 | - | 97.6 | Correlates with H-3 and H |

| C-3 / H-3 | 9.00 | - | Correlates to C-2 and C-5. |

| C-5 / H | 4.71 | 44.6 | Correlates to C-6″, confirming linkage to the purine moiety. |

| C-6 / H | 3.38 | - | Correlates to C-2, confirming the sulfur-adjacent methylene. |

Protocol 2: Regioselective Green Synthesis of Dihydro-1,4-Thiazines

Modern synthetic approaches prioritize green chemistry to construct the 1,4-thiazine core without triggering unwanted sulfur oxidation.

Step-by-Step Methodology:

-

Precursor Assembly: Combine an

-keto spiro-thiazolidine with a suitable nucleophile in a solvent-free reaction vessel[8]. -

Microwave Irradiation: Subject the neat mixture to controlled microwave irradiation (typically 80-100°C for 5-15 minutes) to drive the regioselective formation of the dihydro-1,4-thiazine ring[8].

-

Causality: Microwave irradiation provides rapid, uniform volumetric heating. This drastically reduces the reaction residence time compared to traditional benchtop reflux. The shortened thermal exposure is causally responsible for preventing the spontaneous aerial oxidation of the thiazine sulfur atom to a sulfoxide or sulfone—a persistent failure point in classical synthesis. Furthermore, the solvent-free condition forces a high local concentration of reactants, driving the thermodynamic regioselectivity of the ring closure.

-

-

Validation (Self-Validating System): Isolate the product and subject it to X-ray crystallographic analysis. The protocol is validated when the crystal lattice confirms the non-planar, partially saturated geometry of the dihydro-1,4-thiazine ring and the absence of axial oxygen atoms on the sulfur[9].

Visualizing the Workflows

The following diagrams map the logical progression of the isolation workflow and the mechanistic pathway of kinase inhibition.

Fig 1. Bioassay-guided isolation workflow for marine-derived dihydro-1,4-thiazine alkaloids.

Fig 2. ATP-competitive kinase inhibition pathway driven by the dihydro-1,4-thiazine scaffold.

Conclusion

The dihydro-1,4-thiazine heterocycle is a masterclass in structural versatility. From its historical origins as the fused core of cephalosporin antibiotics to its recent emergence as an unfused, highly selective kinase inhibitor in marine natural products, this scaffold continues to offer immense potential for drug discovery. By employing rigorous, self-validating isolation techniques and regioselective green synthesis, researchers can continue to unlock the pharmacological capabilities of both fused and unfused 1,4-thiazine derivatives.

References

- Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases Source: ACS Publications / NIH URL

- Source: Royal Society of Chemistry (RSC)

- Synthesis and anti-inflammatory structure–activity relationships of thiazine–quinoline–quinones Source: ResearchGate URL

- The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity Source: Frontiers URL

- Metallo-β-lactamases in the age of multidrug resistance: from structure and mechanism to evolution Source: PMC / NIH URL

- Xylazine, a Drug Adulterant Whose Use Is Spreading in the Human Population: An Updated Review Source: MDPI URL

Sources

- 1. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 2. Metallo-β-lactamases in the age of multidrug resistance: from structure and mechanism to evolution, dissemination and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Xylazine, a Drug Adulterant Whose Use Is Spreading in the Human Population from the U.S. to the U.K. and All Europe: An Updated Review [mdpi.com]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

Navigating the Path to Safety: A Technical Guide to the Toxicological Profile of 3,4-dihydro-2H-1,4-thiazine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Addressing the Data Gap

A comprehensive review of publicly available scientific literature and safety databases reveals a significant gap in direct toxicological data for the specific heterocyclic compound, 3,4-dihydro-2H-1,4-thiazine. While its derivatives, particularly the benzo-fused analogue 3,4-dihydro-2H-benzo[b][1][2]thiazine, are more extensively documented, the parent compound lacks a robust, publicly accessible safety profile. This guide, therefore, is structured not as a repository of existing data, but as a proactive framework for establishing the toxicological profile of this and similar novel chemical entities. It synthesizes established regulatory principles with modern toxicological methodologies to provide a roadmap for comprehensive safety assessment.

Section 1: The Regulatory Imperative and Preclinical Strategy

Before any new chemical entity can be considered for therapeutic use, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a rigorous preclinical toxicology program.[3] The primary objectives of this phase are to identify a safe starting dose for human trials, characterize potential target organs for toxicity, and establish safety parameters for clinical monitoring.[4] All studies must be conducted under Good Laboratory Practice (GLP) standards to ensure the quality, integrity, and reliability of the data.[3][5][6]

A typical preclinical toxicology program is a tiered approach, moving from initial, rapid assessments to more complex, long-term studies.

Foundational Physicochemical Characterization

Understanding the fundamental properties of 3,4-dihydro-2H-1,4-thiazine is the first step in predicting its biological behavior.

| Property | Significance in Toxicology |

| Molecular Weight | Influences absorption and distribution. |

| Solubility | Determines bioavailability and potential for precipitation at the site of administration. |

| pKa | Affects absorption across biological membranes and potential for pH-dependent toxicity. |

| LogP (Lipophilicity) | Predicts the likelihood of crossing cell membranes, including the blood-brain barrier, and potential for bioaccumulation. |

In Silico Toxicological Assessment: A Predictive First Step

In the absence of empirical data, computational or in silico toxicology provides a valuable preliminary risk assessment.[7][8][9] These methods use computer models to predict the toxicity of chemicals based on their structure.[7][10]

In silico models can be broadly categorized into:

-

Quantitative Structure-Activity Relationship (QSAR) models: These are statistical models that correlate chemical structures with known toxicological outcomes.[7]

-

Expert Systems: These are rule-based systems that use a knowledge base of chemical substructures (toxicophores) known to be associated with specific toxicities.

For 3,4-dihydro-2H-1,4-thiazine, an in silico assessment would screen for potential liabilities such as mutagenicity, carcinogenicity, and hepatotoxicity, helping to prioritize and guide subsequent in vitro and in vivo testing.[10]

Caption: Core components of an in vitro genotoxicity assessment.

Section 3: In Vivo Toxicology: Systemic Safety Evaluation

In vivo studies in animal models are essential to understand the complex interactions of a compound within a whole biological system. [3]These studies are designed to determine the pharmacokinetic (PK) and pharmacodynamic (PD) behavior of the compound and to identify potential target organs for toxicity. [3]

Acute Toxicity Studies

Acute toxicity studies involve the administration of a single, high dose of the compound to determine its immediate effects and to calculate the LD50 (the dose that is lethal to 50% of the test population). [4]These studies are typically conducted in two mammalian species. [5]

Repeat-Dose Toxicity Studies

These studies are more reflective of potential human exposure and are critical for identifying the No-Observed-Adverse-Effect-Level (NOAEL). [2]The duration of these studies is related to the intended duration of clinical use. [4]

| Study Duration | Supported Clinical Trial Duration |

|---|---|

| 2-4 weeks | Up to 2 weeks |

| 3 months | Up to 3 months |

| 6-9 months | Greater than 3 months |

During these studies, a comprehensive range of endpoints are monitored, including:

-

Clinical observations (e.g., changes in behavior, appearance)

-

Body weight and food consumption

-

Hematology and clinical chemistry

-

Urinalysis

-

Gross pathology at necropsy

-

Histopathology of key organs and tissues

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on vital organ systems, primarily the cardiovascular, respiratory, and central nervous systems. [2]

Section 4: Extrapolating from Structurally Related Compounds

While not a substitute for direct testing, data from structurally similar compounds can provide preliminary insights into potential hazards. For instance, some derivatives of the related 3,4-dihydro-2H-benzo[b]t[1][2]hiazine are classified with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [11][12]This suggests that 3,4-dihydro-2H-1,4-thiazine could potentially exhibit similar irritant properties and acute oral toxicity. However, this is a hypothesis that must be confirmed through empirical testing.

Conclusion: A Call for Empirical Data

The thiazine scaffold is of significant interest in medicinal chemistry, with derivatives showing a wide range of biological activities. [13][14]However, the lack of a comprehensive toxicity profile for 3,4-dihydro-2H-1,4-thiazine represents a critical knowledge gap. The framework outlined in this guide provides a scientifically and regulatorily robust pathway for generating the necessary safety data. By following this structured approach—from in silico prediction and in vitro screening to comprehensive in vivo evaluation—researchers can confidently characterize the toxicological profile of this compound, enabling its safe and responsible development for potential therapeutic applications.

References

- Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condens

- Preclinical research strategies for drug development. AMSbiopharma.

-

3,4-Dihydro-2H-benzo[b]t[1][2]hiazine | 3080-99-7. MilliporeSigma.

- FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours.

- Preclinical Regulatory Requirements. Social Science Research Institute.

- PRECLINICAL TOXICOLOGY. Pacific BioLabs.

- Step 2: Preclinical Research. FDA.

- 7-Nitro-3,4-dihydro-2H-1,4-benzothiazine - SAFETY DATA SHEET. Thermo Fisher Scientific Chemicals, Inc.

- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.

- Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. PubMed.

- Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry.

- 3,4-Dihydro-2H-1,4-benzothiazine, 97%. Thermo Fisher Scientific.

- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC.

- In silico toxicology: computational methods for the prediction of chemical toxicity. PMC - NIH.

- (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity.

- in silico toxicity prediction of troglitazone, rosiglitazone and pioglitazone using derek nexus. iajps.

- In Silico Toxicity Prediction. AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF.

- In silico Toxicology - A Tool for Early Safety Evalu

- Evaluation of genotoxic effects of 3-methyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione on human peripheral lymphocytes. PMC.

- In Vitro Toxicology Testing Services. SGS.

- Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives.

Sources

- 1. Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 3. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 4. pacificbiolabs.com [pacificbiolabs.com]

- 5. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 6. fda.gov [fda.gov]

- 7. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

- 10. pozescaf.com [pozescaf.com]

- 11. 3,4-Dihydro-2H-benzo[b][1,4]thiazine | 3080-99-7 [sigmaaldrich.com]

- 12. 3,4-Dihydro-2H-1,4-benzothiazine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. naturalspublishing.com [naturalspublishing.com]

The Role of 3,4-Dihydro-2H-1,4-thiazine in Antimicrobial Drug Discovery: A Technical Blueprint for Scaffold Optimization

Executive Summary: The Case for 1,4-Thiazine Scaffolds

The rapid emergence of antimicrobial resistance (AMR) has rendered many traditional antibiotic classes obsolete, demanding the continuous exploration of novel chemical spaces. In early-stage drug discovery, we prioritize "privileged scaffolds"—molecular frameworks that offer high modularity, predictable pharmacokinetics, and multi-target engagement.

The 1,4-thiazine heterocycle, specifically its partially saturated 3,4-dihydro-2H-1,4-thiazine derivative, has proven to be an exceptional candidate[1]. Its unique combination of sulfur and nitrogen heteroatoms provides a versatile platform for hydrogen bonding, metal chelation, and electrostatic interactions with bacterial targets[2]. This whitepaper dissects the mechanistic rationale, synthetic workflows, and in vitro validation protocols necessary to leverage this scaffold in modern antimicrobial development.

Mechanistic Pathways of Antimicrobial Action

The antimicrobial efficacy of 3,4-dihydro-2H-1,4-thiazines is not monolithic; it relies on a multi-target phenomenon that drastically reduces the likelihood of bacterial target mutation.

-

Beta-Lactamase Inhibition & Cell Wall Disruption: The dihydrothiazine ring is structurally analogous to the core pharmacophore of cephalosporin antibiotics. Crystallographic studies (e.g., PDB: 2WK0) demonstrate that derivatives containing this fused ring can effectively anchor into the active sites of class A beta-lactamases (such as BS3), acting as potent structural inhibitors[3].

-

Oxidative Stress & ROS Generation: Specific functionalized thiazines induce the generation of reactive oxygen species (ROS) within the bacterial cytoplasm, leading to lipid peroxidation and DNA damage[4].

-

Targeting Resistant Mutants: Advanced derivatives, such as5, have shown remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA)[5].

Fig 1. Multi-target antimicrobial mechanisms of 1,4-thiazine derivatives.

Synthetic Methodologies: The Catalyst-Free Workflow

To utilize these compounds as Active Pharmaceutical Ingredients (APIs), we must synthesize them with high regioselectivity while minimizing heavy metal contamination. A highly effective, catalyst-free [3+3] annulation between pyridinium 1,4-zwitterionic thiolates and aziridines fulfills these exact parameters[6].

Fig 2. Catalyst-free synthesis workflow for 3,4-dihydro-2H-1,4-thiazines.

Protocol 1: Stereospecific Synthesis of 3,4-dihydro-2H-1,4-thiazines

Causality & Self-Validation: This protocol explicitly avoids transition metal catalysts, ensuring the final product is free of cytotoxic metal residues. The use of an N₂ atmosphere is critical;7 when exposed to atmospheric oxygen[7].

-

Preparation: In an oven-dried flask, combine equimolar amounts of pyridinium 1,4-zwitterionic thiolate and the target aziridine. Rationale: Equimolar precision prevents the formation of poly-alkylated byproducts, simplifying downstream purification.

-

Solvent Selection: Dissolve the reactants in a polar aprotic solvent (e.g., acetonitrile). Rationale: Polar aprotic environments dynamically stabilize the zwitterionic intermediate without donating protons that could quench the reaction.

-

Inert Atmosphere Incubation: Purge the flask with N₂ gas and stir at room temperature. Rationale: Lowering the temperature or removing the N₂ blanket significantly diminishes the yield and compromises the stereospecificity[6].

-

Lead Optimization (Oxidation): To synthesize the more polar sulfone analogs (1,1-dioxides) for enhanced target affinity, treat the resulting thiazine with m-chloroperoxybenzoic acid (m-CPBA)[6].

-

System Validation: Monitor reaction completion via Thin-Layer Chromatography (TLC). The complete disappearance of the highly polar zwitterion baseline spot self-validates the successful ring closure.

In Vitro Antimicrobial Evaluation

Quantitative evaluation is paramount for Structure-Activity Relationship (SAR) modeling. The table below synthesizes the Minimum Inhibitory Concentration (MIC) data for various thiazine derivatives against both Gram-positive and Gram-negative pathogens.

Quantitative Data Summary

| Compound Class | Pathogen Strain | MIC Range (µg/mL) | Mechanistic Notes |

| 4H-1,4-Benzothiazines | Escherichia coli (MTCC 2939) | 58 – 158 | Broad-spectrum Gram-negative activity[8] |

| 4H-1,4-Benzothiazines | Bacillus subtilis (MTCC 441) | 41 – 124 | Strong Gram-positive inhibition[8] |

| Triazole-thiazine 1,1-dioxides | MRSA | 4 – 16 | High affinity for mutated Penicillin-Binding Proteins[5] |

| Triazole-thiazine 1,1-dioxides | VRSA | 8 – 32 | Successfully overcomes vancomycin resistance[5] |

Protocol 2: Self-Validating Broth Microdilution (MIC Determination)

Causality & Self-Validation: Standard disc diffusion is qualitative and prone to diffusion-rate artifacts based on the molecular weight of the thiazine. Broth microdilution provides exact quantitative data. The addition of resazurin dye acts as a self-validating step to differentiate between precipitated drug compounds and actual bacterial turbidity.

-

Inoculum Preparation: Culture the bacterial strain to the logarithmic growth phase (OD600 ≈ 0.6). Rationale: Log-phase bacteria are actively synthesizing cell walls, making them optimally susceptible to thiazine-based beta-lactamase inhibitors.

-

Serial Dilution: Dissolve the synthesized thiazine derivative in DMSO (maximum 1% final concentration) and perform two-fold serial dilutions in a 96-well microtiter plate. Rationale: Thiazines often exhibit low aqueous solubility; keeping DMSO under 1% prevents solvent-induced bacterial toxicity, isolating the drug's true effect.

-

Inoculation & Incubation: Add the bacterial suspension to each well to achieve a final concentration of 5 × 10⁵ CFU/mL. Incubate at 37°C for 18-24 hours.

-

Resazurin Validation: Add 10 µL of resazurin solution (0.015%) to each well and incubate for an additional 2 hours. Rationale: A color change from blue (oxidized) to pink (reduced) indicates viable bacterial metabolism. This colorimetric validation determines the exact MIC boundary regardless of any optical ambiguity caused by compound precipitation.

Conclusion & Future Perspectives

The 3,4-dihydro-2H-1,4-thiazine scaffold represents a highly adaptable pharmacophore in the fight against antimicrobial resistance. By leveraging stereospecific, metal-free synthetic routes and rigorous, self-validating quantitative evaluation, drug development professionals can systematically optimize these derivatives into potent, clinical-grade antimicrobial therapeutics. Future lead optimization should focus on modulating the oxidation state of the sulfur atom (e.g., 1,1-dioxides) to fine-tune pharmacokinetic parameters such as aqueous solubility and target residence time.

References

-

Ontosight AI. "3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic Acid Overview."2

-

Bentham Science. "Antimicrobial Activities of Various Thiazine Based Heterocyclic Compounds: A Mini-Review." 1

-

NIH PMC. "Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides."5

-

ResearchGate. "Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3+3] annulation." 6

-

Semantic Scholar. "Spectral Evaluation and Antimicrobial Activity of Synthesized 4H-1,4-Benzothiazines." 8

-

Thieme Connect. "Houben-Weyl Methods of Organic Chemistry: 1,4-Thiazines." 7

-

RCSB PDB. "Crystal structure of the class A beta-lactamase BS3 inhibited by 6-Beta-iodopenicillanic acid." 3

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. ontosight.ai [ontosight.ai]

- 3. rcsb.org [rcsb.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

One-Pot Cyclization Methods for 1,4-Thiazine Ring Formation: A Detailed Guide for Researchers

Introduction: The Significance of the 1,4-Thiazine Scaffold

The 1,4-thiazine ring system, a six-membered heterocycle containing nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of biological activities.[2] Derivatives of 1,4-benzothiazine, a fused benzene and thiazine ring structure, have demonstrated antipsychotropic, antiviral, antimicrobial, and anti-inflammatory properties, making them attractive targets for pharmaceutical research.[2] The efficiency and elegance of one-pot synthesis, where multiple chemical transformations occur in a single reaction vessel, have made it a cornerstone of modern organic synthesis.[3][4] This approach minimizes waste, reduces reaction times, and simplifies purification processes, aligning with the principles of green chemistry.[3][4] This guide provides an in-depth exploration of various one-pot cyclization methods for constructing the 1,4-thiazine ring, offering detailed protocols and mechanistic insights for researchers in the field.

Method 1: Condensation of o-Aminothiophenol with Ketones

A straightforward and widely utilized one-pot method for the synthesis of benzo[1][3]thiazines involves the acid-catalyzed condensation of o-aminothiophenol with ketones possessing active α-hydrogens.[3][4] This reaction offers a rapid and eco-friendly route to a variety of substituted benzothiazines.[3][4]

Mechanistic Rationale

The reaction proceeds through a tandem sequence initiated by the formation of an enamine intermediate from the ketone. The acidic catalyst protonates the carbonyl group of the ketone, enhancing its electrophilicity and facilitating nucleophilic attack by the amino group of o-aminothiophenol. Subsequent dehydration leads to the enamine. The thiol group then undergoes an intramolecular nucleophilic attack on the enamine double bond, leading to the cyclized product. A final tautomerization yields the stable 1,4-benzothiazine ring system.

Visualizing the Workflow: Condensation of o-Aminothiophenol and a Ketone

Caption: Workflow for the one-pot synthesis of benzo[1][3]thiazines.

Detailed Experimental Protocol

Materials:

-

o-Aminothiophenol

-

Substituted ketone (e.g., acetophenone, cyclohexanone)

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalytic amount)

-

Appropriate solvent for crystallization (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-aminothiophenol (1.0 eq.) and the ketone (1.0-1.2 eq.) in glacial acetic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux or stir at room temperature for 3 hours.[3][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid and unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified benzo[1][3]thiazine derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data Summary

| Ketone Reactant | Product Type | Reaction Conditions | Yield (%) | Reference |

| Aromatic Ketones | 2H-benzo[1][3]thiazines | Reflux in AcOH/H₂SO₄ | Varies | [3][4] |

| Aliphatic Ketones | 4H-benzo[1][3]thiazines | Reflux in AcOH/H₂SO₄ | Varies | [3][4] |

| Cyclic Ketones | Tricyclic compounds | Reflux in AcOH/H₂SO₄ | Varies | [3][4] |

Method 2: Three-Component Condensation for 3,4-dihydro-2H-1,4-benzo[b]thiazines

A highly efficient one-pot, three-component reaction has been developed for the synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives.[5] This method utilizes 2-aminobenzenethiol, an aromatic aldehyde, and an α-halogenated ketone in the presence of a base and a catalyst.[5]

Mechanistic Rationale

This reaction likely proceeds through a series of sequential steps within the one-pot system. First, the 2-aminobenzenethiol reacts with the aromatic aldehyde to form a Schiff base (imine) intermediate. Simultaneously, the base facilitates the S-alkylation of another molecule of 2-aminobenzenethiol with the α-halogenated ketone. The resulting β-aminomercaptoketone then undergoes an intramolecular cyclization via nucleophilic attack of the secondary amine onto the ketone carbonyl, followed by dehydration to form the 1,4-benzothiazine ring. The catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), plays a crucial role in activating the reactants and facilitating the key bond-forming steps.

Visualizing the Reaction Pathway

Caption: Proposed mechanism for the three-component synthesis.

Detailed Experimental Protocol

Materials:

-

2-Aminobenzenethiol

-

Aromatic aldehyde (e.g., benzaldehyde)

-

α-Halogenated ketone (e.g., α-bromoacetophenone)

-

Potassium carbonate (K₂CO₃)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Solvent (e.g., acetonitrile)

Procedure:

-

To a solution of 2-aminobenzenethiol (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in the chosen solvent, add K₂CO₃ (2.0 eq.) and a catalytic amount of DABCO.

-

Stir the mixture at room temperature for a short period (e.g., 15-30 minutes).

-

Add the α-halogenated ketone (1.0 eq.) to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

After completion, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-1,4-benzo[b]thiazine derivative.

-

Confirm the structure of the product using spectroscopic methods.

Quantitative Data Summary

| Aldehyde | α-Halogenated Ketone | Catalyst | Base | Yield (%) | Reference |

| Various Aromatic | Various | DABCO | K₂CO₃ | Good to Excellent | [5] |

Method 3: Oxidative Cyclocondensation of 2-Aminothiophenol and 1,3-Dicarbonyl Compounds

A convenient one-pot procedure for synthesizing 1,4-benzothiazine derivatives involves the oxidative cyclocondensation of 2-aminothiophenol (2-ATP) with 1,3-dicarbonyl compounds.[1] This method utilizes an oxidizing agent to facilitate the key bond formations.

Mechanistic Rationale

The proposed mechanism involves the initial oxidation of 2-aminothiophenol to a disulfide intermediate by the oxidizing agent (e.g., m-CPBA/2-IBX).[1] This disulfide then reacts with the 1,3-dicarbonyl compound, which exists in equilibrium with its enol form. The enol attacks the disulfide, leading to the formation of a new intermediate. Subsequent intramolecular cyclization through the nucleophilic attack of the amino group onto one of the carbonyl carbons, followed by dehydration, yields the final 1,4-benzothiazine product.[1]

Visualizing the Oxidative Cyclocondensation

Sources

- 1. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08949A [pubs.rsc.org]

- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Microwave-Assisted Synthesis of 3,4-Dihydro-2H-1,4-thiazine Derivatives

Executive Summary

The 3,4-dihydro-2H-1,4-thiazine scaffold is a privileged pharmacophore embedded in numerous antimicrobial, anticancer, and central nervous system (CNS) therapeutics. Traditional synthetic routes—such as the prolonged reflux of cysteamine with

Mechanistic Causality: The Microwave Advantage

To understand the superiority of this protocol, we must dissect the reaction causality. The synthesis proceeds via a tandem bimolecular nucleophilic substitution (S

-

S-Alkylation: The highly nucleophilic sulfhydryl (-SH) group of cysteamine (2-aminoethanethiol) attacks the electrophilic

-carbon of an -

Intramolecular Cyclization: The primary amine attacks the adjacent carbonyl carbon to form an imine (Schiff base), followed by dehydration to yield the 3,4-dihydro-2H-1,4-thiazine core.

The Role of Dielectric Heating: Under conventional conductive heating, the intramolecular cyclization is the rate-limiting step. The transition state requires significant activation energy. Microwave irradiation directly couples with the dipole moments of the polar solvent (EtOH/H₂O) and the ionic S-alkylated intermediates. This localized "superheating" via dipole rotation and ionic conduction drastically lowers the activation energy barrier for the cyclization step . Consequently, the reactive intermediate's residence time is minimized, heavily suppressing off-target degradation and oligomerization .

Fig 1. Mechanistic pathway of 3,4-dihydro-2H-1,4-thiazine synthesis via S-alkylation & cyclization.

Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process checkpoints are included to ensure reaction fidelity without requiring immediate off-line analytical testing.

Materials & Equipment

-

Reagents: Cysteamine hydrochloride (≥98%), Phenacyl bromide (≥98%), Sodium bicarbonate (NaHCO₃).

-

Solvent System: Ethanol/Water (1:1, v/v), degassed via sonication for 10 minutes to prevent premature thiol oxidation.

-

Equipment: Dedicated microwave synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave 400) equipped with an IR temperature sensor and 10 mL pressure-rated glass vials.

Step-by-Step Methodology

-

Reagent Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 1.2 mmol of cysteamine hydrochloride in 2.0 mL of the degassed EtOH/H₂O solvent system.

-

Neutralization (Checkpoint 1): Slowly add 3.0 mmol of NaHCO₃. Self-Validation: Observe for effervescence (CO₂ gas release). Do not proceed until gas evolution has completely ceased; this visual cue confirms the neutralization of the HCl salt, freeing the amine and thiol for nucleophilic attack.

-

Electrophile Addition: Add 1.0 mmol of phenacyl bromide to the mixture. Immediately seal the vial with a Teflon-lined crimp cap to maintain pressure during heating.

-

Microwave Irradiation: Insert the sealed vial into the microwave cavity. Apply the following parameters:

-

Target Temperature: 80 °C

-

Hold Time: 15 minutes

-

Power: 150 W (Dynamic attenuation; the instrument will modulate power to hold exactly 80 °C).

-

Cooling: Active compressed air cooling to 25 °C post-reaction.

-

-

Workup & Extraction: Uncap the cooled vial. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash with saturated aqueous NaCl (brine) (2 × 5 mL).

-

Isolation (Checkpoint 2): Extract the upper organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Self-Validation: The crude residue should appear as a pale-yellow oil or solid. Dark brown coloration indicates thermal degradation (likely due to a failed temperature sensor during MW heating).

-

Validation: Analyze the crude product via LC-MS and ¹H/¹³C NMR. The target 5-phenyl-3,4-dihydro-2H-1,4-thiazine will exhibit a distinct [M+H]⁺ peak and characteristic imine carbon shifts (~160 ppm) in ¹³C NMR .

Fig 2. Step-by-step experimental workflow for the microwave-assisted synthesis protocol.

Quantitative Data Analysis

The transition from conventional reflux to microwave irradiation yields profound improvements across all critical synthetic metrics. Table 1 summarizes the empirical data comparing the two methodologies.

Table 1: Comparative Analysis of 5-phenyl-3,4-dihydro-2H-1,4-thiazine Synthesis

| Reaction Parameter | Conventional Heating | Microwave Irradiation |

| Heating Mechanism | Conductive (Oil Bath) | Dielectric (MW Cavity) |

| Temperature | 80 °C (Reflux) | 80 °C (Sealed Vessel) |

| Reaction Time | 18 – 24 hours | 15 minutes |

| Isolated Yield (%) | 45 – 55% | 85 – 92% |

| Crude Purity (LC-MS) | < 70% (High oxidation) | > 95% (Clean profile) |

| E-Factor (Waste) | High (Excess solvent) | Low (High atom economy) |

References

-

Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides. Journal of Chemical Research, 2005(1), 27-28. URL:[Link]

-

Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 2018, 23(11), 2982. URL:[Link]

-

Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free[3+3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. Organic & Biomolecular Chemistry, 2022, 20, 1458-1462. URL:[Link]

Application Notes & Protocols: Green Chemistry Approaches to Dihydro-1,4-Thiazine Production

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides an in-depth guide to environmentally benign and efficient synthetic strategies for dihydro-1,4-thiazine scaffolds, a core motif in many pharmacologically active compounds. Moving beyond classical synthetic routes that often rely on harsh conditions and hazardous materials, we explore field-proven green chemistry protocols that prioritize sustainability without compromising yield or purity.

Introduction: The Imperative for Greener Thiazine Synthesis

The dihydro-1,4-thiazine ring system is a privileged scaffold in medicinal chemistry, forming the structural backbone of compounds with a wide array of biological activities, including anti-inflammatory, anti-rheumatic, and antihypertensive properties.[1] Traditionally, the synthesis of these valuable heterocycles has involved multi-step processes, often utilizing volatile organic compounds (VOCs) as solvents, stoichiometric quantities of hazardous reagents, and energy-intensive heating methods.

Green chemistry offers a paradigm shift, focusing on the design of products and processes that minimize the use and generation of hazardous substances. For professionals in drug development, adopting these principles is not merely an ethical choice but a strategic one, leading to safer, more efficient, and economically viable synthetic routes. This guide details several robust, green approaches for the synthesis of dihydro-1,4-thiazines, including the use of alternative energy sources, biocatalysis, and multicomponent reactions that maximize atom economy.

Energy-Efficient Syntheses: Microwave and Ultrasound Irradiation

Conventional reflux heating is often inefficient, leading to long reaction times and potential side product formation. Alternative energy sources like microwave and ultrasound irradiation offer precise and rapid energy transfer, dramatically accelerating reaction rates and often improving product yields and purity.

Microwave-Assisted Three-Component Synthesis

Principle: Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into thermal energy. This rapid, localized heating, which is distinct from conventional conductive heating, can accelerate reactions that are sluggish under traditional conditions, often in solvent-free systems. This approach significantly reduces reaction times from hours to minutes and minimizes waste.[2]

Application: A highly efficient, solvent-free protocol has been developed for the three-component synthesis of 2-amino-4,6-diaryl-5,6-dihydro-4H-1,3-thiazines. The reaction between an aromatic aldehyde, thiourea, and a vinylbenzene is promoted by microwave irradiation, proceeding through an in-situ generated N-thiocarbonyl imine intermediate.[2]

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4,6-diphenyl-5,6-dihydro-4H-1,3-thiazine [2]

Step-by-Step Methodology:

-

Reagent Preparation: In a microwave-transparent reaction vessel, combine benzaldehyde (1 mmol), thiourea (1.2 mmol), and styrene (vinylbenzene, 1.5 mmol).

-

Catalyst Addition: Add trimethylsilyl chloride (TMSCl, 1.5 mmol) to the mixture. TMSCl acts as a Lewis acid catalyst to facilitate the formation of the N-thiocarbonyl imine intermediate.

-

Microwave Irradiation: Seal the vessel and place it in a dedicated microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes under solvent-free conditions. The optimal power and time may vary depending on the specific microwave unit.[2]

-

Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the catalyst. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Isolation: The resulting solid is purified by recrystallization from ethanol to yield the pure product.

Causality and Insights: The choice of TMSCl is critical; it activates the aldehyde carbonyl for nucleophilic attack by thiourea and facilitates the subsequent dehydration to form the reactive imine. The solvent-free condition is a key green aspect, eliminating the environmental and safety concerns associated with VOCs. Microwave heating ensures that the energy is delivered directly to the polar reactants, leading to rapid and uniform heating that minimizes thermal decomposition and side reactions.[2]

Workflow Diagram:

Caption: Microwave-assisted three-component synthesis workflow.

Ultrasound-Assisted Biocatalytic Synthesis

Principle: Sonochemistry utilizes high-frequency sound waves (ultrasound) to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates at a low bulk temperature.[3]

Application: This method is particularly effective when combined with biocatalysis. For example, the synthesis of 1,4-benzothiazines via the oxidative cycloaddition of 2-aminobenzothiol and 1,3-dicarbonyls can be catalyzed by baker's yeast. Ultrasonication expedites the process by disrupting the yeast cells, promoting the rapid release of enzymes into the reaction medium.[3][4]

Protocol 2: Ultrasound-Assisted Synthesis of 4H-1,4-Benzothiazines using Baker's Yeast [3][4]

Step-by-Step Methodology:

-

Reactant Solution: In an Erlenmeyer flask, dissolve the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol) in methanol (15 mL).

-

Catalyst Suspension: Add commercial baker's yeast (Saccharomyces cerevisiae, 1 g) to the solution and stir to create a uniform suspension.

-

Substrate Addition: Add 2-aminobenzothiol (1 mmol) to the flask.

-

Ultrasonication: Place the flask in an ultrasonic cleaning bath partially filled with water. Irradiate the mixture at a frequency of 35-40 kHz at ambient temperature for 1.5-2.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, filter the reaction mixture to remove the yeast. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure 4H-1,4-benzothiazine.

Causality and Insights: Baker's yeast serves as an inexpensive, readily available, and environmentally benign biocatalyst.[3] The enzymes within the yeast catalyze the cyclocondensation reaction under exceptionally mild conditions. Ultrasound provides the mechanical energy to permeabilize the yeast cell walls, making the enzymes more accessible and significantly shortening the reaction time compared to simple stirring. This synergy between biocatalysis and sonication represents a powerful green chemistry strategy.[3]

Atom Economy and Process Simplification: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are inherently green. They maximize atom economy, reduce the number of synthetic steps, and minimize waste generation from purification of intermediates.[5][6]

DABCO-Catalyzed One-Pot Synthesis of 1,4-Benzothiazines

Principle: This MCR involves the one-pot reaction of 2-aminobenzenethiol, an aromatic aldehyde, and an α-halogenated ketone. The reaction is catalyzed by a non-metallic, recyclable base, 1,4-diazabicyclo[2.2.2]octane (DABCO), under mild conditions.

Application: This method provides a straightforward and high-yielding route to a diverse range of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives. The operational simplicity and good-to-excellent yields make it highly attractive for library synthesis in drug discovery.[5]

Protocol 3: DABCO-Catalyzed Three-Component Synthesis [5]

Step-by-Step Methodology:

-

Initial Reaction: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and 2-aminobenzenethiol (1.0 mmol) in ethanol (5 mL). Stir the mixture at room temperature for 10-15 minutes.

-

Addition of Reagents: To this mixture, add the α-halogenated ketone (e.g., phenacyl bromide, 1.0 mmol), K₂CO₃ (2.0 mmol), and DABCO (0.2 mmol).

-

Reaction Condition: Heat the mixture to reflux (approximately 78°C) and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (20 mL).

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.

Causality and Insights: The reaction proceeds via a cascade mechanism. First, the aldehyde and 2-aminobenzenethiol form a Schiff base intermediate. The α-halogenated ketone then alkylates the thiol group, followed by an intramolecular cyclization catalyzed by DABCO to form the dihydro-1,4-thiazine ring. K₂CO₃ acts as a base to neutralize the HBr formed during the reaction. Using an organocatalyst like DABCO avoids the use of potentially toxic transition metals.[5]

Reaction Mechanism Diagram:

Caption: Cascade mechanism in the DABCO-catalyzed MCR.

Benign Reaction Media and Alternative Catalysis

Replacing hazardous solvents and catalysts with safer, more sustainable alternatives is a cornerstone of green chemistry.

Phase Transfer Catalysis in a Biphasic System

Principle: Phase transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). The catalyst, typically a quaternary ammonium salt, transports one reactant (usually an anion) across the phase boundary, enabling the reaction to proceed. This often allows for the use of water as a solvent and milder reaction conditions.[7]

Application: An environmentally benign synthesis of complex thiazine derivatives has been developed using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst in a dichloromethane-water biphasic system. This method features mild conditions, high efficiency, and the use of an inexpensive catalyst.[7]

Protocol 4: PTC-Mediated Synthesis of Thiazine Derivatives [7]

Step-by-Step Methodology:

-

Reactant Preparation: A mixture of a 5-cinnamoyl-dihydropyrimidinone derivative (1 mmol) and thiourea (1.2 mmol) is prepared.

-

Solvent System: The reactants are suspended in a biphasic system of dichloromethane (10 mL) and water (10 mL).

-

Catalyst Addition: Tetrabutylammonium bromide (TBAB, 10 mol%) is added to the mixture.

-

Reaction: The mixture is stirred vigorously at room temperature for 6-8 hours.

-

Work-up: The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent like ethanol.

Causality and Insights: TBAB transports the deprotonated thiourea from the aqueous phase to the organic phase, where it can react with the cinnamoyl substrate in a Michael addition, followed by intramolecular cyclization to form the thiazine ring. This approach avoids the need for anhydrous organic solvents and strong, hazardous bases, making the process safer and greener.[7]

Comparative Summary of Green Synthetic Protocols

The following table summarizes the key metrics for the discussed green chemistry approaches, allowing for an at-a-glance comparison to aid in methods selection.

| Method | Typical Reaction Time | Typical Yield (%) | Temperature | Catalyst / Solvent System | Key Green Advantages | Reference(s) |

| Microwave-Assisted MCR | 5-15 min | 85-95% | 120 °C | TMSCl / Solvent-free | Energy efficiency, speed, no solvent waste. | [2] |

| Ultrasound & Biocatalysis | 1.5-2.5 h | 70-85% | Ambient | Baker's Yeast / Methanol | Renewable catalyst, low energy, mild conditions. | [3][4] |

| DABCO-Catalyzed MCR | 2-4 h | 80-94% | 78 °C (Reflux) | DABCO, K₂CO₃ / Ethanol | High atom economy, metal-free, operational simplicity. | [5] |

| Phase Transfer Catalysis | 6-8 h | 75-85% | Ambient | TBAB / CH₂Cl₂-H₂O | Use of water, mild conditions, inexpensive catalyst. | [7] |

Conclusion and Future Outlook

The synthesis of dihydro-1,4-thiazines can be achieved through various green and sustainable methods that offer significant advantages over traditional approaches. By leveraging alternative energy sources like microwaves and ultrasound, employing multicomponent reactions to improve atom economy, and utilizing benign catalysts and solvents, researchers can develop synthetic pathways that are safer, faster, and more environmentally responsible.

Future advancements in this field will likely focus on the integration of flow chemistry for continuous manufacturing, the discovery and application of novel and highly selective biocatalysts through protein engineering, and the use of recyclable catalytic systems such as magnetic nanoparticles. These ongoing innovations will continue to push the boundaries of green chemistry, enabling the sustainable production of vital pharmaceutical compounds.

References

-

Badshah, S., & Naeem, A. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1054. Available at: [Link]

-

Pratap, R., et al. (2011). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. International Journal of ChemTech Research, 3(2), 647-655. (Note: While the direct link is unavailable, this work is widely cited in reviews[3][4] describing the baker's yeast/ultrasound method.)

-

Bhattacharya, S., & Basu, B. (2023). Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis, 10(3). Available at: [Link]

-

Singh, S., et al. (2024). Green Synthetic Strategies and Pharmaceutical Applications of Thiazine and its Derivatives: An Updated Review. Current Pharmaceutical Biotechnology, 25(9), 1142-1166. Available at: [Link]

-

Li, J., et al. (2015). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances, 5, 78377-78383. Available at: [Link]

-

Bhattacharya, S., & Basu, B. (2023). Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2022). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. ACS Omega, 7(46), 42423-42431. Available at: [Link]

-

Bankar, V. V., & Dhankar, R. P. (2018). A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER CATALYST. Rasayan Journal of Chemistry, 11(3), 1294-1299. Available at: [Link]

-

Gomha, S. M., et al. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Available at: [Link]

-

Gomha, S. M., et al. (2022). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules, 27(23), 8196. Available at: [Link]

-

Ruijter, E., et al. (2012). Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. Molecules, 17(2), 1734-1745. Available at: [Link]

-

Wang, M., et al. (2010). Microwave-Assisted Three-Component Reaction for Rapid Synthesis of Some 5,6-Dihydro-4H-1,3-thiazine Derivatives Under Solvent-Free Conditions. Synthetic Communications, 40(6), 801-807. Available at: [Link]

-

Sonwane, S. A., & Aswar, A. S. (2018). Multicomponent synthesis of 2, 6-dihydro-2, 6-diimino-4, 8-bis (methylthio) pyrimido [2, 1-b][1][8] thiazine-3, 7-dicarbonitril. Asian Journal of Research in Chemistry, 11(1), 126-128. Available at: [Link]

-

Satbir, M., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available at: [Link]

-

Sharma, K. (2021). Microwave-assisted synthesis of nitrogen heterocycles. ResearchGate. Available at: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review [openmedicinalchemistryjournal.com]

- 4. cbijournal.com [cbijournal.com]

- 5. Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. degloorcollege.in [degloorcollege.in]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3,4-Dihydro-2H-1,4-thiazine as a Critical Intermediate in Advanced β-Lactam Synthesis

Target Audience: Synthetic Chemists, Drug Development Professionals, and Pharmaceutical Researchers Focus: Mechanistic rationale, self-validating synthetic protocols, and analytical validation for the construction of the cephalosporin core.

Executive Summary & Mechanistic Rationale

The continuous evolution of antimicrobial resistance necessitates the development of advanced β-lactam antibiotics. While early penicillins utilized a five-membered thiazolidine ring, modern cephalosporins rely on the fusion of the β-lactam ring with a six-membered 3,4-dihydro-2H-1,4-thiazine ring[1].

This structural shift is not merely architectural; it is the primary driver of the molecule's pharmacodynamic efficacy. The fusion of the four-membered β-lactam with the six-membered dihydrothiazine ring forces the bicyclic system into a highly strained, non-planar "butterfly" conformation[2]. This geometry severely attenuates normal amide resonance, rendering the β-lactam carbonyl highly electrophilic and exceptionally susceptible to nucleophilic attack by the active-site serine of bacterial Penicillin-Binding Proteins (PBPs)[1][3]. Furthermore, the unsaturation within the 1,4-thiazine ring allows for electronic communication with substituents at the C3 position, facilitating leaving-group expulsion upon PBP acylation—a hallmark mechanism of third- and fourth-generation cephalosporins[3].

To access this privileged scaffold, the pharmaceutical industry relies on the Morin Rearrangement , a highly orchestrated ring expansion that converts readily available penicillin G fermentation products into the 3,4-dihydro-2H-1,4-thiazine core (e.g., 7-ADCA)[4][5].

Pathway Dynamics: The Morin Rearrangement

The synthesis of the 1,4-thiazine intermediate from a thiazolidine precursor is a masterclass in controlled reactive intermediates. The process is driven by the thermal elimination of a sulfoxide to generate a transient sulfenic acid, followed by an acid-catalyzed intramolecular cyclization[5][6].

Mechanistic Causality

-

Thermal Elimination: Heating the penicillin sulfoxide breaks the carbon-sulfur bond, generating an azetidinone sulfenic acid and a terminal alkene[4].

-

Acid Activation: An acid catalyst (typically p-toluenesulfonic acid) protonates the sulfenic acid, transforming it into a superior leaving group.

-